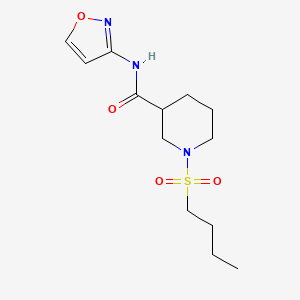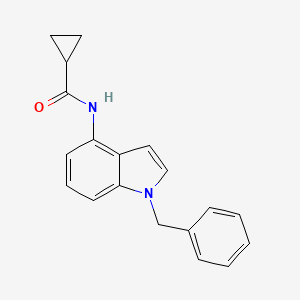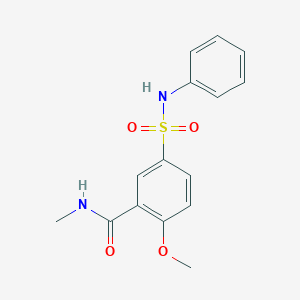![molecular formula C20H17NO4 B5412633 4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as EAPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. EAPQ is a synthetic molecule that belongs to the class of pyranoquinoline derivatives and has been shown to exhibit promising biological activities.
Applications De Recherche Scientifique
4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research can be done to understand the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves the reaction of 4-ethoxyaniline and 3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(1H)-dione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-24-13-9-7-12(8-10-13)15-11-17(22)25-19-14-5-3-4-6-16(14)21-20(23)18(15)19/h3-10,15H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPWOBGKDNOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-sec-butyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5412557.png)
![N'-[(2-ethoxy-1-naphthyl)methyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5412561.png)
![1-(3,5-dichlorophenyl)-3-{[4-(difluoromethoxy)-3-ethoxyphenyl]amino}-2-propen-1-one](/img/structure/B5412565.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5412573.png)

![N-{4-[2-(5-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B5412605.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5412629.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412634.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}acetic acid](/img/structure/B5412643.png)

